molecular formula C12H18O B14628487 7-Pentylbicyclo[3.2.0]hept-6-EN-2-one CAS No. 54396-47-3

7-Pentylbicyclo[3.2.0]hept-6-EN-2-one

Cat. No.: B14628487
CAS No.: 54396-47-3
M. Wt: 178.27 g/mol
InChI Key: FZFCLSRDGAFJPT-UHFFFAOYSA-N
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Description

7-Pentylbicyclo[3.2.0]hept-6-en-2-one is a synthetically derived carbocyclic molecule designed for advanced organic synthesis and biocatalytic studies. Compounds based on the bicyclo[3.2.0]heptane scaffold are recognized as valuable precursors and synthons in medicinal and synthetic chemistry . The core structure is of significant interest in developing chemoenzymatic routes to optically pure molecules, a strategy with profound benefits for pharmaceutical development . The pentyl side chain in this specific analogue may be engineered to influence lipophilicity and steric bulk, potentially making it a key intermediate in the synthesis of novel prostaglandin or thromboxane analogues . Researchers can utilize this ketone in Baeyer-Villiger reactions catalyzed by specific monooxygenases (BVMOs) to form lactone products with high optical purity . Conversely, the ketone group can be selectively reduced by alcohol dehydrogenases (ADHs) to generate enantiomerically enriched alcohols, showcasing its utility in redox-neutral biocatalytic cascades . This makes it a versatile chiral building block for the stereocontrolled assembly of complex, high-value products. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is not for diagnostic or therapeutic use. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

CAS No.

54396-47-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

7-pentylbicyclo[3.2.0]hept-6-en-2-one

InChI

InChI=1S/C12H18O/c1-2-3-4-5-9-8-10-6-7-11(13)12(9)10/h8,10,12H,2-7H2,1H3

InChI Key

FZFCLSRDGAFJPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2C1C(=O)CC2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Pentylbicyclo[3.2.0]hept-6-EN-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 7-Pentylbicyclo[3.2.0]hept-6-EN-2-one involves its interaction with specific molecular targets and pathways. For instance, it can undergo enantioselective Baeyer-Villiger oxidation, which is a key reaction in organic synthesis . The compound’s structure allows it to participate in various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Steric and Electronic Effects :

  • The pentyl group in 7-Pentylbicyclo[3.2.0]hept-6-en-2-one introduces significant steric bulk, reducing ring strain compared to the unsubstituted parent compound. This is evidenced by upfield shifts in $^1$H NMR (e.g., δ 0.90 for terminal CH$_3$ vs. δ 5.4–6.0 for olefinic protons in the parent) .
  • Geminal dimethyl substituents (7,7-dimethyl derivative) enhance ketone stability via steric shielding, as shown by reduced reactivity in nucleophilic additions .
  • Chloro-methyl substitution increases electrophilicity at the carbonyl group, making the compound more reactive toward nucleophiles but also more toxic .

Synthetic Accessibility :

  • Hydrogenation methods for 7-pentyl derivatives achieve higher diastereoselectivity (dr 88:22) compared to Grignard-based routes for isopropyl analogs, which lack reported selectivity data .
  • The parent compound’s synthesis via LiAlBu$_3$H reduction of phototropone is efficient (72% yield) but unsuitable for introducing bulky alkyl groups .

Applications :

  • 7-Pentyl derivatives are explored as chiral intermediates in enantioselective synthesis, leveraging their stereochemical diversity .
  • 7,7-Dimethyl analogs may serve as stable ketone precursors in fragrance chemistry due to hindered reactivity .
  • Chloro-methyl derivatives are primarily studied for their reactivity profiles rather than practical applications due to safety concerns .

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